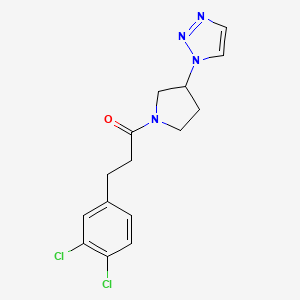
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic compound that combines a triazole ring, a pyrrolidine ring, and a dichlorophenyl moiety. This unique structure suggests potential biological activities that warrant exploration in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its structural components:
- Triazole Ring : This moiety is known for its ability to form hydrogen bonds and hydrophobic interactions with various biological targets, enhancing binding affinity.
- Pyrrolidine Ring : It contributes to the compound's stability and specificity in targeting proteins.
- Dichlorophenyl Moiety : This part of the molecule may influence the compound's reactivity and overall biological activity.
Biological Activity
Research indicates that the compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that compounds containing triazole and pyrrolidine rings demonstrate significant antimicrobial properties. For instance:
- A related triazole derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms:
- In vitro studies revealed that certain triazole-containing compounds can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell cycle progression .
Neuropharmacological Effects
The pyrrolidine structure is often associated with neuroactive properties. Compounds similar to this compound have been studied for their effects on dopamine receptors:
- Research indicates that modifications in the pyrrolidine structure can enhance selectivity towards dopamine D3 receptors, which are implicated in various neurological disorders .
Case Studies
Several case studies highlight the biological activity of similar compounds:
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-7-5-12(10-20)21-8-6-18-19-21/h1,3,6,8-9,12H,2,4-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWMMTVSOAJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














